molecular formula C11H14O4 B12637085 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol CAS No. 918896-43-2

5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol

Cat. No.: B12637085
CAS No.: 918896-43-2
M. Wt: 210.23 g/mol
InChI Key: ZVWHPCKHZDDAML-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol: is an organic compound characterized by the presence of a dioxolane ring attached to a methoxy and methyl-substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The dioxolane ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted products.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a dioxolane ring with methoxy and methyl groups on a phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis, research, and industry.

Properties

CAS No.

918896-43-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-methoxy-3-methylphenol

InChI

InChI=1S/C11H14O4/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11-12H,3-4H2,1-2H3

InChI Key

ZVWHPCKHZDDAML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)O)C2OCCO2

Origin of Product

United States

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